molecular formula C17H32Br2O2 B12531396 9-Bromononyl 8-bromooctanoate CAS No. 819883-36-8

9-Bromononyl 8-bromooctanoate

Cat. No.: B12531396
CAS No.: 819883-36-8
M. Wt: 428.2 g/mol
InChI Key: ZSUKFTSCDGLZPE-UHFFFAOYSA-N
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Description

9-Bromononyl 8-bromooctanoate is an organic compound with the molecular formula C17H32Br2O2. This compound is characterized by the presence of two bromine atoms attached to a nonyl and an octanoate chain. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromononyl 8-bromooctanoate typically involves the esterification of 8-bromooctanoic acid with 9-bromononanol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Bromononyl 8-bromooctanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone, which facilitates the substitution of bromine with iodine.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group to an alcohol.

    Oxidation Reactions: Potassium permanganate (KMnO4) is used for the oxidation of the compound to carboxylic acids.

Major Products Formed

    Substitution Reactions: The major products are the corresponding iodides or other substituted derivatives.

    Reduction Reactions: The major products are the corresponding alcohols.

    Oxidation Reactions: The major products are the corresponding carboxylic acids.

Scientific Research Applications

9-Bromononyl 8-bromooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of lipid metabolism and membrane biology.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Bromononyl 8-bromooctanoate involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, including lipid metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Heptadecan-9-yl 8-bromooctanoate: Similar in structure but with a longer carbon chain.

    Ethyl 8-bromooctanoate: Similar in structure but with an ethyl group instead of a nonyl group.

Uniqueness

9-Bromononyl 8-bromooctanoate is unique due to its specific combination of bromine atoms and carbon chains, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

819883-36-8

Molecular Formula

C17H32Br2O2

Molecular Weight

428.2 g/mol

IUPAC Name

9-bromononyl 8-bromooctanoate

InChI

InChI=1S/C17H32Br2O2/c18-14-10-6-2-1-3-8-12-16-21-17(20)13-9-5-4-7-11-15-19/h1-16H2

InChI Key

ZSUKFTSCDGLZPE-UHFFFAOYSA-N

Canonical SMILES

C(CCCCOC(=O)CCCCCCCBr)CCCCBr

Origin of Product

United States

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